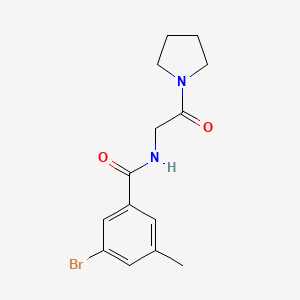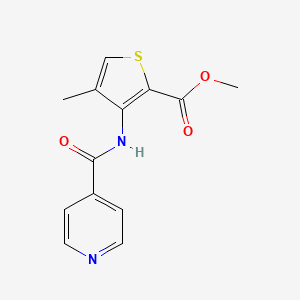
3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide, also known as BMEP, is a chemical compound that has been extensively studied for its potential use in scientific research. BMEP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
The mechanism of action of 3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. This compound has been shown to interact with the dopamine D1 receptor, which is involved in cognitive function and reward processing. This compound has also been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression and cell proliferation.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, depending on the specific research application. In studies on the central nervous system, this compound has been shown to improve cognitive function and memory. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide in lab experiments is its specificity for certain signaling pathways and receptors. This allows researchers to target specific biological processes and investigate their function. However, one limitation of using this compound is its potential toxicity and side effects, which can vary depending on the specific research application.
Direcciones Futuras
There are several future directions for 3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide research, including further investigation of its potential as a treatment for cognitive disorders and cancer. Additionally, research on the specific signaling pathways and receptors targeted by this compound could lead to the development of more targeted and effective treatments for various diseases. Finally, the development of new synthesis methods and analogs of this compound could lead to the discovery of even more potent and specific compounds for scientific research.
Métodos De Síntesis
The synthesis of 3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide involves the reaction of 3-bromo-5-methylbenzoic acid with N-(2-oxo-2-pyrrolidin-1-ylethyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been used in a variety of scientific research applications, including studies on the central nervous system, cancer, and inflammation. In the central nervous system, this compound has been shown to have potential as a treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. In cancer research, this compound has been investigated for its ability to inhibit the growth and proliferation of cancer cells. In inflammation research, this compound has been studied for its anti-inflammatory properties.
Propiedades
IUPAC Name |
3-bromo-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-10-6-11(8-12(15)7-10)14(19)16-9-13(18)17-4-2-3-5-17/h6-8H,2-5,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTLKVNJOBLSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R)-1-[4-(5-methylthiophen-2-yl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B7662922.png)

![2-fluoro-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide](/img/structure/B7662956.png)

![N-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]ethanesulfonamide](/img/structure/B7662962.png)
![(1-Ethyl-2,5-dimethylpyrrol-3-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662967.png)


![2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide](/img/structure/B7662981.png)
![1-[3-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]ethanone](/img/structure/B7662985.png)
![(1S)-2,2-dimethyl-N-[2-(3-methylimidazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7662992.png)
![(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]methanone](/img/structure/B7662995.png)

![5-(4-methoxyphenyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7663013.png)
